![molecular formula C25H22N4O2 B278831 5-ethyl-N-[4-(4-methylbenzoyl)phenyl]-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide](/img/structure/B278831.png)

5-ethyl-N-[4-(4-methylbenzoyl)phenyl]-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

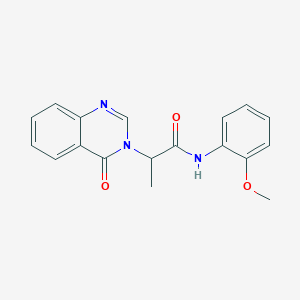

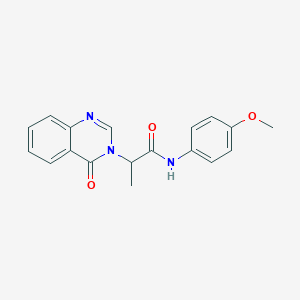

5-ethyl-N-[4-(4-methylbenzoyl)phenyl]-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide, also known as E7046, is a novel small molecule inhibitor that targets the colony-stimulating factor 1 receptor (CSF1R) kinase. CSF1R is a tyrosine kinase receptor that is involved in the regulation of the growth, differentiation, and survival of monocytes, macrophages, and their progenitor cells. E7046 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various inflammatory and oncological diseases.

Wirkmechanismus

5-ethyl-N-[4-(4-methylbenzoyl)phenyl]-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide exerts its therapeutic effects by selectively inhibiting the CSF1R kinase. CSF1R is a key regulator of the differentiation and survival of monocytes and macrophages, which play critical roles in various inflammatory and oncological diseases. By inhibiting CSF1R, this compound can reduce the recruitment and activation of monocytes and macrophages, leading to a reduction in inflammation and tumor growth.

Biochemical and Physiological Effects

This compound has been shown to have several biochemical and physiological effects in preclinical studies. In a mouse model of rheumatoid arthritis, this compound was found to reduce the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and increase the expression of anti-inflammatory cytokines such as IL-10. This compound was also found to reduce the number of osteoclasts, which are responsible for bone erosion in rheumatoid arthritis. In a mouse model of breast cancer, this compound was found to inhibit the expression of genes associated with tumor growth and metastasis, such as MMP9, VEGF, and CXCL12.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 5-ethyl-N-[4-(4-methylbenzoyl)phenyl]-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide is its selectivity for CSF1R kinase, which reduces the risk of off-target effects. This compound also has good pharmacokinetic properties, such as high oral bioavailability and a long half-life, which make it suitable for oral administration. However, one of the limitations of this compound is its potential toxicity, particularly in the liver and bone marrow. Further studies are needed to determine the optimal dosing and safety profile of this compound.

Zukünftige Richtungen

There are several potential future directions for the development of 5-ethyl-N-[4-(4-methylbenzoyl)phenyl]-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide as a therapeutic agent. One direction is the evaluation of this compound in clinical trials for the treatment of inflammatory and oncological diseases. Another direction is the combination of this compound with other therapeutic agents, such as immune checkpoint inhibitors, to enhance its therapeutic effects. Finally, further studies are needed to elucidate the molecular mechanisms underlying the therapeutic effects of this compound, which could lead to the identification of new targets for drug development.

Synthesemethoden

The synthesis of 5-ethyl-N-[4-(4-methylbenzoyl)phenyl]-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide involves a series of chemical reactions that start with the condensation of 2-pyridinecarboxaldehyde with 4-methylbenzoylhydrazine to form 4-(4-methylbenzoyl)phenyl)-1-(2-pyridinyl)-1H-pyrazole. The resulting compound is then reacted with ethyl chloroacetate to obtain this compound.

Wissenschaftliche Forschungsanwendungen

5-ethyl-N-[4-(4-methylbenzoyl)phenyl]-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has been extensively studied in various preclinical models of inflammatory and oncological diseases. In a mouse model of rheumatoid arthritis, this compound was found to significantly reduce joint inflammation, bone erosion, and cartilage damage. In a mouse model of breast cancer, this compound was found to inhibit tumor growth and metastasis. This compound has also been shown to have potential therapeutic effects in other diseases such as multiple sclerosis, Alzheimer's disease, and glioblastoma.

Eigenschaften

Molekularformel |

C25H22N4O2 |

|---|---|

Molekulargewicht |

410.5 g/mol |

IUPAC-Name |

5-ethyl-N-[4-(4-methylbenzoyl)phenyl]-1-pyridin-2-ylpyrazole-4-carboxamide |

InChI |

InChI=1S/C25H22N4O2/c1-3-22-21(16-27-29(22)23-6-4-5-15-26-23)25(31)28-20-13-11-19(12-14-20)24(30)18-9-7-17(2)8-10-18/h4-16H,3H2,1-2H3,(H,28,31) |

InChI-Schlüssel |

MDXKIQCOZUCEHT-UHFFFAOYSA-N |

SMILES |

CCC1=C(C=NN1C2=CC=CC=N2)C(=O)NC3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)C |

Kanonische SMILES |

CCC1=C(C=NN1C2=CC=CC=N2)C(=O)NC3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-phenylpropanamide](/img/structure/B278749.png)

![2-{3-nitro-5-[(4-methylphenyl)sulfanyl]-1H-1,2,4-triazol-1-yl}-1-phenylethanone](/img/structure/B278752.png)

![2-(4-oxo-3(4H)-quinazolinyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B278756.png)

![3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 3,4-dichlorobenzoate](/img/structure/B278759.png)

![3-bromo-N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]benzamide](/img/structure/B278773.png)

![3-[Amino(3-oxo-3-piperidylpropyl)amino]benzo[d]1,2-thiazole-1,1-dione](/img/structure/B278775.png)

![2-bromo-N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]benzamide](/img/structure/B278777.png)